Anilazine

Description

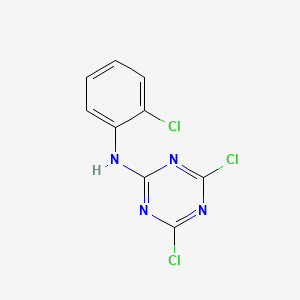

This compound is a member of the class of triazenes that is dichlorotriazene in which the hydrogen is replaced by an o-chloroanilino group. A fungicide formerly used to control leaf spots and downy mildew, it is no longer approved for use within the European Union. It has a role as an antifungal agrochemical. It is a member of triazines, an organochlorine pesticide, a secondary amino compound and a member of monochlorobenzenes.

This compound (ǎ-nǐl-a-zēn) is an organic compound with the chemical formula C9H5Cl3N4. It is a pesticide used on crops. It comes under the category of triazine fungicides. It is used for controlling fungus diseases which attack lawns and turf, cereals, coffee, and a wide variety of vegetables and other crops. It is also used for the control of potato and tomato leafspots.

structure

See also: Triazine pesticide, solid, poisonous (related).

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3N4/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHBYKMAHXWHRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3N4 | |

| Record name | ANILAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020089 | |

| Record name | Anilazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anilazine appears as white to tan crystals or white powder. Moderately soluble in organic solvents. Insoluble in water. Melting point 159 °C., White to tan solid; [Merck Index] Colorless solid; [MSDSonline] | |

| Record name | ANILAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anilazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN HYDROCARBON & MOST ORG SOLVENTS, 5 g/100 ml toluene, 4 g/100 ml xylene, and 10 g/100 ml acetone, each at 30 °C, In water, 8 mg/l @ 20 °C | |

| Record name | ANILAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.8 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.8 @ 20 °C | |

| Record name | ANILAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Negligible (NTP, 1992), 0.00000001 [mmHg], 6.2X10-9 mm Hg @ 20 °C | |

| Record name | ANILAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anilazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

OVER 90 TECHNICAL & COMMERCIAL PESTICIDE FORMULATIONS WERE SCREENED FOR PRESENCE OF N-NITROSO COMPOUNDS. LESS THAN 1 PPM OF ANY N-NITROSO COMPOUND WAS FOUND AS CONTAMINANT IN ALL TRIAZINES TESTED. | |

| Record name | DYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan crystals | |

CAS No. |

101-05-3 | |

| Record name | ANILAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anilazine [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anilazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anilazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anilazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANILAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6E8Y03ZJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

318 to 320 °F (NTP, 1992), 159-160 °C | |

| Record name | ANILAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Anilazine Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anilazine, a triazine fungicide, has been utilized in agriculture to control a variety of fungal diseases. Understanding its environmental fate is crucial for assessing its ecological impact. This technical guide provides an in-depth overview of the degradation pathways of this compound in soil and water, compiling quantitative data, detailed experimental methodologies, and visual representations of the degradation processes.

Core Degradation Pathways

This compound degrades in the environment primarily through three mechanisms: hydrolysis, microbial degradation, and photolysis. The rate and extent of each pathway are influenced by environmental factors such as pH, temperature, soil composition, and the presence of microorganisms.

Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for this compound, particularly in aqueous environments and moist soils. The process involves the stepwise replacement of the chlorine atoms on the triazine ring with hydroxyl groups. This reaction is pH-dependent, with degradation being more rapid under alkaline conditions. The primary product of hydrolysis is dihydroxy this compound.

Microbial Degradation

In soil, microbial activity plays a crucial role in the breakdown of this compound. Soil microorganisms can utilize this compound as a source of carbon and nitrogen, leading to its mineralization. The degradation is influenced by soil type, organic matter content, moisture, and temperature. Dihydroxy this compound has been identified as a major metabolite in soil degradation studies[1][2]. While specific microbial species responsible for this compound degradation are not extensively detailed in the available literature, it is known that both bacteria and fungi contribute to the breakdown of triazine compounds[3].

Photolysis

Photodegradation, or photolysis, contributes to the breakdown of this compound in the presence of sunlight, particularly in surface waters. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds within the this compound molecule. The rate of photolysis is influenced by the intensity of light and the presence of other substances in the water that can act as photosensitizers.

Quantitative Degradation Data

The persistence of this compound in the environment is often expressed in terms of its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. The following tables summarize quantitative data on the degradation of this compound and the formation of its primary metabolite, dihydroxy this compound, under various conditions.

| Matrix | Condition | pH | Temperature (°C) | Half-life (days) | Reference |

| Water | Hydrolysis | 4 | 22 | 30 | [4] |

| Water | Hydrolysis | 7 | 22 | 33 | [4] |

| Water | Hydrolysis | 9 | 22 | 0.92 (22 hours) | [4] |

| Water | Hydrolysis | 7 | 29 | 20 | [4] |

| Soil | Moist Glouchester loam | 6.4 | 26 | 0.5 | [5] |

| Soil | Air-dried Glouchester loam | 6.4 | 26 | 2.5 | [5] |

| Study Description | Time (days) | This compound (% of applied) | Dihydroxy this compound (% of applied) | Reference |

| Incubation in German parabrown soil | 0 | ~30 | Not reported | [5] |

| 6 | 2-3 | Increased to ~3 | [5] | |

| 100 | 1 | ~3 | [5] |

Experimental Protocols

Standardized protocols are essential for studying the environmental fate of pesticides like this compound. The following sections outline the methodologies based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation Study (Adapted from OECD 307)

This protocol is designed to assess the aerobic and anaerobic transformation of this compound in soil.

-

Soil Selection and Preparation:

-

Select at least one soil type relevant to the intended use of this compound.

-

Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Sieve the soil to a particle size of <2 mm and adjust the moisture content to 40-60% of its maximum water holding capacity.

-

-

Test Substance Application:

-

Use radiolabeled (e.g., ¹⁴C) this compound to facilitate tracking of the parent compound and its metabolites.

-

Apply the test substance to the soil samples at a concentration relevant to the recommended field application rate.

-

-

Incubation:

-

Incubate the treated soil samples in the dark at a controlled temperature (e.g., 20 ± 2 °C).

-

For aerobic studies, ensure a continuous supply of air. For anaerobic studies, establish and maintain anaerobic conditions by purging with an inert gas like nitrogen.

-

Include sterile control samples to differentiate between biotic and abiotic degradation.

-

-

Sampling and Analysis:

-

Collect soil samples at appropriate time intervals over a period of up to 120 days.

-

Extract the soil samples using a suitable solvent or combination of solvents.

-

Analyze the extracts for this compound and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or a radioactivity detector.

-

Quantify the formation of volatile metabolites (e.g., ¹⁴CO₂) by trapping the headspace gas.

-

Hydrolysis Study (Adapted from OECD 111)

This protocol determines the rate of abiotic hydrolysis of this compound as a function of pH.

-

Preparation of Buffer Solutions:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

-

Test Substance Application:

-

Add a known concentration of this compound (radiolabeled or non-labeled) to the buffer solutions. The concentration should not exceed its water solubility.

-

-

Incubation:

-

Incubate the solutions in the dark at a constant temperature (e.g., 25 ± 1 °C).

-

-

Sampling and Analysis:

-

Collect aliquots from each solution at various time points.

-

Analyze the samples for the concentration of this compound and any hydrolysis products using a suitable analytical method like HPLC-UV or LC-MS/MS.

-

Determine the degradation rate constant and half-life at each pH.

-

Phototransformation Study in Water (Adapted from OECD 316)

This protocol evaluates the direct photolysis of this compound in water.

-

Solution Preparation:

-

Prepare a sterile, buffered aqueous solution of this compound.

-

-

Irradiation:

-

Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Maintain a constant temperature during the experiment.

-

Include dark control samples to account for non-photolytic degradation.

-

-

Sampling and Analysis:

-

Take samples at various time intervals during irradiation.

-

Analyze the samples for the concentration of this compound and its photoproducts using methods like LC-MS/MS.

-

Calculate the quantum yield and the environmental half-life.

-

Degradation Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the degradation pathways of this compound in soil and water.

Conclusion

The degradation of this compound in soil and water is a complex process involving hydrolysis, microbial action, and photolysis. The primary degradation product identified is dihydroxy this compound. The persistence of this compound is relatively short, especially in moist, microbially active soils and alkaline waters. This technical guide provides a comprehensive overview of the current understanding of this compound's environmental fate, offering valuable information for researchers and professionals in the field. Further research could focus on identifying a more complete profile of degradation products and the specific microbial communities involved in the biodegradation process.

References

Toxicological Profile of Anilazine: A Comprehensive Assessment of Non-Target Organism Effects

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Anilazine, a triazine-based fungicide with the chemical formula C9H5Cl3N4, has been utilized in agriculture to control a variety of fungal diseases on crops such as cereals, coffee, vegetables, and turf.[1] Its mode of action is primarily through non-systemic, protective contact, inhibiting multiple sites within fungal cells.[2] While effective for its intended purpose, the broad-spectrum activity of this compound raises significant concerns regarding its toxicological impact on non-target organisms. This technical guide provides a comprehensive overview of the known toxicological effects of this compound on a range of non-target species, summarizes quantitative toxicity data, outlines typical experimental protocols for toxicological assessment, and visualizes potential mechanisms of action and experimental workflows. Although now considered largely obsolete and no longer approved for use in many regions, including the European Union, its environmental persistence and historical use necessitate a thorough understanding of its ecotoxicological profile.[1][2][3]

Physicochemical Properties

This compound is a white to tan crystalline solid with low aqueous solubility and is stable in neutral to slightly acidic media but is susceptible to hydrolysis under alkaline conditions.[4] It has a moderate potential for bioconcentration in aquatic organisms.[3]

Toxicological Data Summary

The following tables summarize the acute and chronic toxicity of this compound to various non-target organisms, based on available ecotoxicological data.

Table 1: Acute Toxicity of this compound to Non-Target Organisms

| Organism Group | Species | Endpoint | Value | Exposure Route | Reference |

| Mammals | Rat (Rattus norvegicus) | LD50 | >5000 mg/kg | Oral | [5] |

| Rat (Rattus norvegicus) | LD50 | 3650 mg/kg | Oral | [5] | |

| Rat (Rattus norvegicus) | LC50 | >0.729 mg/L | Inhalation (4h) | [5] | |

| Rat (Rattus norvegicus) | LD50 | >5000 mg/kg | Dermal | [5] | |

| Mouse (Mus musculus) | LD50 | ~5000 mg/kg | Oral | [5] | |

| Rabbit (Oryctolagus cuniculus) | LD50 | >2000 mg/kg | Dermal | [5] | |

| Cat (Felis catus) | LD50 | >500 mg/kg | Oral | [5] | |

| Birds | Mallard (Anas platyrhynchos) | LD50 | >2000 mg/kg | Oral | [1] |

| Fish | Not Specified | LC50 | Highly Toxic | - | [2] |

| Aquatic Invertebrates | Scud (Gammarus fasciatus) | LC50 | 0.27 µg/L (96h) | Water | [1] |

| Insects | Honeybee (Apis mellifera) | - | Moderately Toxic | - | [2] |

| Annelids | Earthworm | - | Moderately Toxic | - | [2] |

Table 2: Chronic Toxicity and No-Observed-Adverse-Effect-Level (NOAEL) of this compound

| Organism Group | Species | Endpoint | Value | Exposure Duration | Reference |

| Mammals | Rat (Rattus norvegicus) | NOAEL | 330 ppm (diet) / 16.5 mg/kg bw/day | - | [5] |

| Mouse (Mus musculus) | NOAEL | 1250 ppm (diet) / 188 mg/kg bw/day | - | [5] | |

| Dog (Canis lupus familiaris) | NOAEL | 10 mg/kg bw/day | - | [5] |

Experimental Protocols

The toxicological data presented are derived from studies that generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA). Below are descriptions of typical experimental protocols for assessing the toxicity of fungicides like this compound.

Acute Oral Toxicity (Mammalian)

This test is typically conducted following OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or similar protocols.

-

Test Animals: Healthy, young adult rodents (e.g., Fischer 344 rats) are used.[1]

-

Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.

-

Dosing: The test substance (this compound) is administered in a single dose by gavage. Dosing levels are selected based on preliminary range-finding studies. For this compound, doses up to 5000 ppm in feed have been tested.[1][5]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[1]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Endpoint: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated.

Aquatic Toxicity (Fish and Invertebrates)

Aquatic toxicity testing generally follows OECD Test Guideline 203 (Fish, Acute Toxicity Test) or OECD 202 (Daphnia sp., Acute Immobilisation Test).

-

Test Organisms: For fish, species like rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio) are common. For invertebrates, Daphnia magna or scuds (Gammarus fasciatus) are used.[1]

-

Test Conditions: Tests are conducted in a controlled environment with respect to temperature, pH, and water hardness.[1]

-

Exposure: Organisms are exposed to a range of concentrations of the test substance in water for a defined period (e.g., 96 hours for fish, 48 hours for Daphnia).[1]

-

Observation: Mortality or immobilization is recorded at specific intervals.

-

Endpoint: The LC50 (the concentration estimated to cause mortality in 50% of the test organisms) or EC50 (the concentration estimated to cause a specific effect in 50% of the organisms) is determined.

Avian Toxicity

Avian toxicity studies often follow guidelines like the OECD Avian Dietary Toxicity Test (Guideline 205).

-

Test Species: Common test species include the Mallard duck (Anas platyrhynchos) or the Northern Bobwhite quail (Colinus virginianus).[1]

-

Dosing: The test substance is mixed into the diet and provided to the birds for a specified period (e.g., 5 days), followed by a recovery period.

-

Observation: Mortality, clinical signs of toxicity (such as regurgitation, ataxia, and weakness), and food consumption are monitored.[1]

-

Endpoint: The LD50 (single oral dose) or LC50 (dietary concentration) is calculated.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Ecotoxicity Testing

Caption: Generalized workflow for assessing the ecotoxicity of a chemical agent like this compound.

Proposed Signaling Pathway Disruption by Triazines

This compound belongs to the triazine class of chemicals. Studies on other triazines, such as atrazine and simazine, have suggested that they can act as endocrine disruptors by interfering with relaxin hormone signaling.[6][7] This pathway is a plausible, though not definitively proven, mechanism for this compound's sublethal effects in vertebrates.

Caption: Proposed inhibition of the Relaxin/RXFP1 signaling pathway by triazine fungicides.[6][7]

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's fungicidal activity involves the inhibition of mitochondrial respiration by disrupting the electron transport chain, which can also affect non-target organisms.[8]

Caption: Inhibition of mitochondrial electron transport by this compound, leading to cellular energy depletion.[8]

Conclusion

The available data indicate that this compound poses a significant toxicological risk to a variety of non-target organisms. It is highly toxic to fish and aquatic invertebrates and moderately toxic to birds, honeybees, and earthworms.[2] While its acute toxicity to mammals appears to be low via oral and dermal routes, sub-chronic studies in rats have identified the forestomach as a primary target organ of toxicity.[5] The potential for endocrine disruption, as suggested by studies on related triazine compounds, warrants further investigation to fully understand the sublethal impacts of this compound on wildlife populations.[6][7] The information compiled in this guide underscores the importance of rigorous ecotoxicological evaluation in the development and regulation of agrochemicals to mitigate unintended environmental consequences.

References

- 1. This compound | C9H5Cl3N4 | CID 7541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: ENT 26 058) [sitem.herts.ac.uk]

- 3. Page loading... [wap.guidechem.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. 786. This compound (Pesticide residues in food: 1989 evaluations Part II Toxicology) [inchem.org]

- 6. Triazine herbicides inhibit relaxin signaling and disrupt nitric oxide homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

Anilazine's Impact on Fungal Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anilazine is a synthetic fungicide belonging to the triazine class of chemicals. Historically, it has been utilized to control a variety of fungal pathogens on crops such as cereals, coffee, and vegetables.[1][2] While its use has been restricted in some regions due to environmental and toxicological concerns, its mechanism of action remains a pertinent subject for researchers in antifungal development.[1] This technical guide provides an in-depth analysis of the available scientific information regarding this compound's impact on mitochondrial respiration in fungi.

Mechanism of Action: Inhibition of the Electron Transport Chain

The primary antifungal activity of this compound is attributed to its ability to inhibit mitochondrial respiration, which disrupts the electron transport in fungal cells, leading to a depletion of energy and ultimately, cell death.[1] More specifically, this compound has been shown to inhibit both glucose oxidation and succinate oxidation.[3][4] This points to the inhibition of succinic dehydrogenase, also known as Complex II of the electron transport chain.[3][4]

The fungal electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane that are crucial for generating ATP, the cell's main energy currency. By inhibiting Complex II, this compound effectively blocks the flow of electrons from succinate into the ETC, thereby crippling ATP synthesis.

Quantitative Data on Mitochondrial Inhibition

| Fungicide/Compound | Target Complex | Fungal Species | Parameter | Value |

| This compound | Complex II (Succinate Dehydrogenase) | Not specified | IC50/EC50 | Data not available |

| 19ak (Thiosemicarbazone derivative) | Complex I | Candida albicans | MIC | 0.125 µg/mL |

| 19ak (Thiosemicarbazone derivative) | Complex I | Cryptococcus neoformans | MIC | 0.5 µg/mL |

| 19ak (Thiosemicarbazone derivative) | Complex I | Aspergillus fumigatus | MIC | 0.5 µg/mL |

| T-2307 (Arylamidine) | Complex III & IV | Candida spp. | MIC | 0.00025 - 0.0039 µg/mL |

| T-2307 (Arylamidine) | Complex III & IV | Aspergillus nidulans | MFC | 0.0313 - 0.0625 µg/mL |

| Ilicicolin H | Complex III | Candida, Aspergillus, Cryptococcus | MIC | 0.04 - 1.56 µg/mL |

| ML316 | Mitochondrial Phosphate Carrier | Candida albicans (azole-resistant) | MIC | 0.05 - 0.5 µg/mL |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data sourced from multiple studies.[5][6]

Experimental Protocol: Assessing Fungicide Impact on Mitochondrial Respiration

The following is a generalized protocol for determining the effect of a compound like this compound on fungal mitochondrial respiration using an extracellular flux analyzer (e.g., Seahorse XF). This protocol is a composite based on standard methodologies for studying mitochondrial function.

Objective: To measure the Oxygen Consumption Rate (OCR) in isolated fungal mitochondria or permeabilized fungal cells to determine the inhibitory effects of this compound on different components of the electron transport chain.

Materials:

-

Fungal culture of interest

-

Mitochondria isolation buffer or cell permeabilization agent (e.g., digitonin)

-

Respiration buffer (e.g., MAS buffer)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Substrates for different ETC complexes:

-

Pyruvate/glutamate (for Complex I)

-

Succinate (for Complex II)

-

TMPD/ascorbate (for Complex IV)

-

-

Inhibitors for different ETC complexes:

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

Potassium cyanide (KCN) or sodium azide (Complex IV inhibitor)

-

-

ADP

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Extracellular flux analyzer and associated plates/cartridges

Methodology:

-

Preparation of Fungal Material:

-

Isolated Mitochondria: Grow fungal cells to mid-log phase, harvest, and perform enzymatic digestion of the cell wall. Spheroplasts are then gently lysed, and mitochondria are isolated through differential centrifugation.

-

Permeabilized Cells: Harvest fungal cells and resuspend in respiration buffer. Titrate a permeabilizing agent to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

-

Assay Plate Preparation:

-

Seed isolated mitochondria or permeabilized cells into the wells of the extracellular flux analyzer plate.

-

Adhere the mitochondria/cells to the bottom of the wells by centrifugation.

-

-

Extracellular Flux Analysis:

-

Place the cell plate in the analyzer and begin monitoring the basal OCR.

-

Perform sequential injections of substrates, this compound, and known ETC inhibitors to probe the function of each complex. A typical injection strategy would be:

-

Injection 1 (Substrates + ADP): Add substrates for Complex I (pyruvate/glutamate) and ADP to stimulate State 3 respiration.

-

Injection 2 (this compound): Add varying concentrations of this compound to determine its effect on Complex I-driven respiration.

-

Injection 3 (Succinate): Add succinate to feed electrons into Complex II, bypassing Complex I. This will reveal if respiration can be rescued and will help pinpoint the inhibition to Complex I or downstream.

-

Injection 4 (Antimycin A): Inhibit Complex III to shut down the ETC and measure non-mitochondrial oxygen consumption.

-

-

Fungal Signaling Pathways and Mitochondrial Stress

Inhibition of the mitochondrial electron transport chain by fungicides can trigger cellular stress responses in fungi. These signaling pathways are activated to help the fungus cope with the damaging effects of the chemical agent. One of the key pathways involved in the response to cellular stress is the High Osmolarity Glycerol (HOG) pathway, a type of Mitogen-Activated Protein Kinase (MAPK) cascade.[7] Disruption of mitochondrial function can lead to the production of Reactive Oxygen Species (ROS), which can, in turn, activate these stress response pathways.

Conclusion

This compound acts as a fungicide by inhibiting mitochondrial respiration in fungal cells, with evidence pointing towards the disruption of succinate dehydrogenase (Complex II).[1][3][4] This mode of action disrupts the primary energy-producing pathway of the fungus, leading to cell death. While this mechanism is established, there is a notable lack of publicly available, detailed quantitative data to characterize the potency and specificity of this compound's inhibitory effects. For researchers and professionals in drug development, this represents a knowledge gap. Further investigation using modern techniques, such as extracellular flux analysis, would be invaluable to precisely quantify the impact of this compound on the fungal electron transport chain and to better understand its potential as a lead compound or a tool for studying fungal mitochondrial function. Such studies could also shed light on mechanisms of resistance and inform the development of novel antifungal agents that target fungal-specific components of mitochondrial respiration.[8][9][10]

References

- 1. medkoo.com [medkoo.com]

- 2. Molecular Expressions: The Pesticide Collection - this compound (Dyrene, Demate, Triasyn) [micro.magnet.fsu.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. New Mitochondrial Targets in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of Anilazine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the molecular targets of Anilazine, a triazine fungicide. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound's action, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.

Core Mechanism of Action: Disruption of Mitochondrial Respiration

This compound's primary mode of action is the disruption of mitochondrial respiration, leading to cellular energy depletion and subsequent cell death in target fungi.[1][2] This is achieved through the inhibition of key enzymes within central metabolic pathways.

Inhibition of Succinate Dehydrogenase (Complex II)

A principal molecular target of this compound is succinate dehydrogenase (SDH), a critical enzyme complex in both the citric acid cycle and the electron transport chain.[2][3][4][5] While precise IC50 or Ki values for this compound's inhibition of SDH are not extensively documented in publicly available literature, studies have demonstrated significant inhibition of succinate oxidation. One study on Escherichia coli reported a complete (100%) inhibition of succinate oxidation upon treatment with this compound, alongside the inhibition of in vitro succinic dehydrogenase activity.[3] This potent inhibition disrupts the flow of electrons in the respiratory chain, crippling ATP production.

Inhibition of Glucose Oxidation

In addition to its effects on the electron transport chain, this compound also impacts glycolysis. The same study in E. coli demonstrated a 60% inhibition of glucose oxidation.[3] This suggests that this compound may have a broader inhibitory effect on cellular respiration than initially understood, targeting both oxidative phosphorylation and the preceding glycolytic pathway.

Multi-Site Activity and Off-Target Effects

This compound is characterized by its "multi-site activity," indicating that it interacts with multiple molecular targets within the cell.[1] This broad-spectrum activity is likely due to its chemical reactivity. It has been shown that this compound can combine with metabolic intermediates containing amino and sulfhydryl groups through conjugation involving its ring chlorine.[6] This reactivity with sulfhydryl groups, which are present in the active sites of many enzymes, could explain its diverse inhibitory effects. This non-specific binding contributes to its efficacy as a fungicide but also raises considerations for off-target effects in other organisms.

Quantitative Inhibition Data

A summary of the currently available quantitative data on this compound's inhibitory activity is presented below. It is important to note the limited availability of specific IC50 and Ki values in the reviewed literature.

| Target Process/Enzyme | Organism/System | Inhibition Metric | Value | Reference |

| Succinate Oxidation | Escherichia coli | % Inhibition | 100% | [3] |

| Glucose Oxidation | Escherichia coli | % Inhibition | 60% | [3] |

| Succinic Dehydrogenase | in vitro | Activity | Inhibited | [3] |

Experimental Protocols

In Vitro Succinate Dehydrogenase (SDH) Activity Assay

This protocol outlines a general method for determining the in vitro activity of SDH, which can be adapted to assess the inhibitory effects of compounds like this compound.

Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium), in the presence of succinate. The rate of color change is proportional to the enzyme activity.

Materials:

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Sodium succinate solution

-

Electron acceptor solution (e.g., DCPIP or INT)

-

Enzyme preparation (e.g., mitochondrial fraction or purified enzyme)

-

Test compound (this compound) dissolved in a suitable solvent

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, sodium succinate, and the electron acceptor.

-

Add the enzyme preparation to the reaction mixture.

-

To test for inhibition, pre-incubate the enzyme with various concentrations of this compound before adding the substrate.

-

Initiate the reaction by adding the substrate (or enzyme, depending on the pre-incubation step).

-

Monitor the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP, ~490 nm for formazan produced from INT) over time in a kinetic mode.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

Inhibitor effects are determined by comparing the reaction rates in the presence and absence of this compound.

Measurement of Mitochondrial Respiration

This protocol describes a general approach to measure oxygen consumption in isolated mitochondria or intact cells to assess the impact of inhibitors on the electron transport chain.

Principle: Oxygen consumption is a direct measure of the activity of the mitochondrial respiratory chain. High-resolution respirometry or oxygen electrodes are used to monitor the rate of oxygen depletion in a sealed chamber containing the biological sample and various substrates and inhibitors.

Materials:

-

Isolated mitochondria or cell suspension

-

Respiration buffer (specific composition depends on the sample)

-

Respiratory substrates (e.g., pyruvate, malate, succinate)

-

ADP

-

Inhibitors of the electron transport chain complexes (e.g., rotenone for Complex I, antimycin A for Complex III, oligomycin for ATP synthase)

-

Test compound (this compound)

-

High-resolution respirometer or Clark-type oxygen electrode

Procedure:

-

Calibrate the oxygen electrode/respirometer with air-saturated respiration buffer.

-

Add the biological sample (isolated mitochondria or cells) to the chamber.

-

Measure the basal respiration rate.

-

Sequentially add substrates (e.g., pyruvate and malate to assess Complex I-linked respiration, followed by succinate to assess Complex II-linked respiration) and ADP to stimulate state 3 respiration (active ATP synthesis).

-

To determine the effect of this compound, add the compound at various concentrations and monitor the change in oxygen consumption rate.

-

Use specific inhibitors of the respiratory complexes to dissect the site of action of this compound within the electron transport chain.

Signaling Pathways and Experimental Workflows

This compound's Impact on Cellular Respiration

The following diagram illustrates the primary molecular targets of this compound within the context of cellular respiration.

Caption: this compound inhibits both glycolysis and the citric acid cycle/electron transport chain.

Experimental Workflow for Assessing this compound's Multi-Site Activity

The following diagram outlines a potential experimental workflow to investigate the multi-site inhibitory action of this compound.

Caption: A workflow to identify and validate multiple protein targets of this compound.

References

- 1. This compound (Ref: ENT 26 058) [sitem.herts.ac.uk]

- 2. medkoo.com [medkoo.com]

- 3. Effect of this compound on growth, respiration and enzyme activity of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism | Semantic Scholar [semanticscholar.org]

- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C9H5Cl3N4 | CID 7541 - PubChem [pubchem.ncbi.nlm.nih.gov]

Anilazine: A Technical Deep Dive into its Historical Development and Fungicidal Action

An in-depth guide for researchers, scientists, and drug development professionals on the pioneering triazine fungicide.

Abstract

Anilazine, a derivative of 1,3,5-triazine, holds a significant place in the history of crop protection as one of the earliest synthetic organic fungicides. Introduced in 1955, it was the first of the triazine class to be utilized for its fungicidal properties. Initially screened for herbicidal activity, its potent and broad-spectrum efficacy against a variety of fungal pathogens led to its development and commercialization as a non-systemic, protective fungicide. This technical guide delves into the historical development, discovery, and fungicidal mechanism of this compound, providing a comprehensive resource for researchers in agrochemicals and drug development. The document outlines the chemical synthesis, presents available quantitative efficacy data, details experimental protocols for its preparation and evaluation, and visually represents its proposed mechanism of action through a signaling pathway diagram.

Historical Development and Discovery

The journey of this compound began in the post-war era of rapid innovation in synthetic chemistry. Initially, research into s-triazine compounds was heavily focused on the development of herbicides. During a screening program for potential herbicides, it was discovered that while this compound exhibited virtually no phytotoxicity, it possessed remarkable fungicidal activity. This serendipitous discovery shifted its development trajectory.[1]

Marketed in 1955, this compound quickly became a valuable tool for farmers worldwide.[1] It was lauded for its effectiveness against a wide range of fungal diseases that plagued important crops. Its application spanned cereals, coffee, and a variety of vegetables, where it was used to control leaf spots and other fungal infections.[2][3]

Chemical Synthesis

This compound, with the chemical name 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine, is synthesized through a nucleophilic substitution reaction.[4] The process involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with o-chloroaniline.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyanuric chloride

-

o-Chloroaniline

-

Acetone

-

Sodium Carbonate (aqueous solution)

-

Ice

Procedure:

-

A solution of cyanuric chloride in acetone is prepared and cooled to 0-5°C in an ice bath.

-

An equimolar amount of o-chloroaniline, also dissolved in acetone, is added dropwise to the cyanuric chloride solution while maintaining the low temperature.

-

An aqueous solution of sodium carbonate is added to neutralize the hydrochloric acid formed during the reaction.

-

The reaction mixture is stirred for several hours at a controlled temperature.

-

The precipitated this compound is then collected by filtration, washed with water to remove any inorganic salts, and dried.

Logical Relationship of Synthesis:

Caption: Synthesis of this compound from Cyanuric Chloride and o-Chloroaniline.

Fungicidal Spectrum and Efficacy

This compound is a broad-spectrum, non-systemic foliar fungicide with protective action. It has been used to control a variety of fungal pathogens, including:

-

Late blights (Phytophthora infestans)

-

Leaf spots (Septoria spp., Alternaria spp.)[4]

-

Anthracnose

-

Downy mildew

-

Botrytis spp.[4]

-

Helminthosporium spp.

| Fungal Pathogen Genus | Common Diseases Controlled |

| Alternaria | Early blight, Leaf spot[4] |

| Botrytis | Grey mold[4] |

| Helminthosporium | Leaf spot |

| Phytophthora | Late blight |

| Septoria | Leaf spot |

Mode of Action

The primary mode of action of this compound is the inhibition of mitochondrial respiration by disrupting the electron transport in fungal cells.[5] This multi-site activity is a key characteristic, making the development of resistance by fungal pathogens less likely compared to single-site inhibitors. The disruption of the electron transport chain leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in cell death.[5] Some evidence suggests that this compound inhibits glucose and succinate oxidation, as well as in-vitro succinic dehydrogenase (Complex II) activity.[6][7]

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed mechanism of this compound's interference with the mitochondrial electron transport chain.

Caption: Proposed inhibition of Complex II by this compound in the ETC.

Experimental Protocols for Fungicidal Activity Assessment

The following is a generalized protocol for assessing the in-vitro fungicidal activity of a compound like this compound.

Mycelial Growth Inhibition Assay

Materials:

-

Pure culture of the target fungus (e.g., Botrytis cinerea, Alternaria solani)

-

Potato Dextrose Agar (PDA) medium

-

This compound stock solution (in a suitable solvent like acetone)

-

Sterile petri dishes

-

Sterile cork borer

Procedure:

-

Prepare PDA medium and sterilize by autoclaving.

-

Allow the PDA to cool to approximately 45-50°C.

-

Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of desired final concentrations. A control plate with only the solvent should also be prepared.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the growing edge of a fresh fungal culture.

-

Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

-

Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

-

Determine the ED50 value by plotting the percentage inhibition against the logarithm of the concentration and performing a probit analysis.

Experimental Workflow for Fungicidal Assay:

Caption: Workflow for mycelial growth inhibition assay.

Conclusion

This compound represents a landmark in the development of synthetic fungicides. Its discovery paved the way for the exploration of the triazine chemical class for fungicidal activity. Although its use has declined in some regions due to the development of newer, more systemic fungicides, its history and mode of action continue to be of interest to scientists in the field of agrochemical research and development. The multi-site inhibitory action of this compound on mitochondrial respiration serves as a valuable model for the development of fungicides with a lower risk of resistance. Further detailed studies to elucidate the precise binding sites and the full extent of its impact on fungal metabolism could provide insights for the design of novel antifungal agents.

References

- 1. Damage to mitochondrial complex I during cardiac ischemia reperfusion injury is reduced indirectly by anti-anginal drug ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. soc.chim.it [soc.chim.it]

- 4. This compound (Ref: ENT 26 058) [sitem.herts.ac.uk]

- 5. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. prepchem.com [prepchem.com]

Anilazine: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of anilazine, a triazine fungicide, in various common laboratory solvents. The information presented herein is intended to support research, development, and analytical activities involving this compound.

This compound: Physicochemical Properties

This compound (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) is a white to light brown crystalline powder. A summary of its key physicochemical properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₉H₅Cl₃N₄ | [1] |

| Molar Mass | 275.52 g/mol | [1] |

| Melting Point | 159-160 °C | [2] |

| Appearance | White to light brown crystalline powder | [2] |

Solubility of this compound

This compound is generally characterized as being insoluble in water and moderately soluble in a range of organic solvents.[1][2] The quantitative solubility data for this compound in several common laboratory solvents are summarized in Table 1.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Water | 0.0008 | 25 |

| Hexane | 0.017 | Not Specified |

| Methylene Chloride | 9 | Not Specified |

| Acetone | 10 | 30 |

| Chlorobenzene | 6 | Not Specified |

| Toluene | 5 | 30 |

| Xylene | 4 | 30 |

| Ethanol | Data not available | - |

| Methanol | Data not available | - |

| Dimethyl Sulfoxide (DMSO) | Soluble (quantitative data not available) | - |

Note: The term "Soluble" for DMSO indicates that while the compound is known to dissolve in this solvent, specific quantitative data was not found in the reviewed literature.

Stability of this compound

The stability of this compound is significantly influenced by the chemical environment, particularly pH and temperature.

Aqueous Stability and Hydrolysis

This compound is stable in neutral and slightly acidic aqueous media.[2] However, it undergoes hydrolysis, and the rate of this degradation is pH-dependent. The hydrolysis proceeds via a stepwise replacement of the chlorine atoms on the triazine ring.[3] The hydrolytic half-life of this compound at various pH levels is presented in Table 2.

Table 2: Hydrolytic Half-life of this compound in Aqueous Solutions at 22 °C

| pH | Half-life |

| 4 | 30 days |

| 7 | 33 days |

| 9 | 22 hours |

At 29 °C in a pH 7 solution containing 1% acetone, the half-life was observed to be 20 days.

Stability in Organic Solvents

Degradation Pathway

The primary degradation pathway of this compound in aqueous environments involves the hydrolysis of the two chlorine atoms on the triazine ring, leading to the formation of dihydroxythis compound.[4] This process is a nucleophilic substitution where water or hydroxide ions act as the nucleophile.

Caption: Hydrolytic degradation pathway of this compound.

Experimental Protocols

The following sections outline detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining this compound Solubility (Shake-Flask Method)

This protocol is adapted from standard methods for determining the solubility of chemical compounds.

Caption: Experimental workflow for solubility determination.

Methodology:

-

Preparation: To a series of glass vials, add a known volume (e.g., 10 mL) of the desired solvent (water, acetone, ethanol, etc.). Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Sample Collection: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a chemically resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: Dilute the filtered sample with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility of this compound in the solvent in g/100 mL based on the quantified concentration and any dilution factors.

Protocol for Determining this compound Stability and Degradation Rate

This protocol outlines a method to assess the stability of this compound in a given solvent over time.

Caption: Workflow for this compound stability testing.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 100 µg/mL).

-

Sample Aliquoting: Dispense equal volumes of the stock solution into a series of amber glass vials to protect from light, and seal them to prevent solvent evaporation.

-

Incubation: Store the vials under controlled environmental conditions (e.g., constant temperature). For accelerated stability studies, elevated temperatures can be used.

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove a vial for analysis.

-

Quantification: Analyze the sample by a validated stability-indicating HPLC-UV method to determine the remaining concentration of this compound.

-

Degradation Product Identification: If significant degradation is observed, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed to identify the major degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time. From this data, the degradation kinetics (e.g., first-order) and the half-life (t₁/₂) of this compound in the specific solvent and under the tested conditions can be calculated.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. s-Triazines. Part IV. Kinetic and pKa studies of 2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine and its hydrolysis products - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C9H5Cl3N4 | CID 7541 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of the s-Triazine Moiety in the Fungicidal Activity of Anilazine: A Technical Guide

Abstract: Anilazine (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) is a non-systemic, multi-site foliar fungicide that has been used to control a broad spectrum of fungal diseases in crops.[1] Its efficacy is intrinsically linked to the chemical reactivity of its core structure, the 1,3,5-triazine (s-triazine) ring system. This technical guide provides an in-depth analysis of the triazine group's pivotal role in this compound's fungicidal activity. The primary mechanism of action is the irreversible covalent inhibition of essential fungal enzymes through the alkylation of sulfhydryl groups by the two highly reactive chlorine atoms on the triazine ring. This multi-site action disrupts numerous metabolic processes, including mitochondrial respiration, leading to fungal cell death.[2] This document details the proposed biochemical pathways, presents quantitative data on fungicidal efficacy, outlines relevant experimental protocols for its assessment, and discusses the molecule's structure-activity relationship.

Introduction

This compound is a synthetic organochlorine fungicide belonging to the triazine class of compounds.[1] First introduced in the mid-1950s, it provides protective action against a variety of fungal pathogens, including those responsible for leaf spots and blights on vegetables and cereals.[1] As a multi-site inhibitor, this compound's mode of action is broad, making the development of resistance less likely compared to single-site fungicides.

The chemical structure of this compound features a 1,3,5-triazine ring substituted with two chlorine atoms and one o-chloroanilino group.[3] It is the dichlorotriazine moiety that constitutes the reactive core, or "warhead," of the molecule, responsible for its biological activity. This guide will explore the chemical properties of this triazine core and elucidate how it confers fungicidal properties to this compound.

The s-Triazine Core: A Hub of Reactivity

The 1,3,5-triazine ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. In this compound, this electron deficiency is further amplified by the strong electron-withdrawing effects of the two chlorine atoms. This electronic arrangement renders the two chlorine-substituted carbon atoms of the triazine ring highly electrophilic and susceptible to nucleophilic substitution reactions. This inherent reactivity is the cornerstone of this compound's fungicidal mechanism.

Proposed Mechanism of Action: Covalent Inhibition via Sulfhydryl Group Alkylation

This compound's multi-site activity is attributed to its ability to react non-specifically with vital nucleophiles within the fungal cell. The most critical targets are the sulfhydryl (-SH) groups of cysteine residues in proteins (enzymes) and in the essential antioxidant glutathione (GSH).[4]

The proposed mechanism involves a nucleophilic substitution reaction where the sulfur atom of a sulfhydryl group attacks one of the electrophilic carbon atoms on the triazine ring, displacing a chloride ion. This forms a stable, irreversible covalent thioether bond between the triazine moiety and the sulfur-containing molecule. The inactivation of numerous enzymes and the depletion of the glutathione pool disrupts critical cellular functions, including:

-

Enzyme Catalysis: Direct inactivation of enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways.

-

Mitochondrial Respiration: Disruption of electron transport chain enzymes, leading to a collapse in ATP production and energy depletion.[2]

-

Redox Homeostasis: Depletion of glutathione, which is essential for protecting the cell from oxidative damage.

This widespread disruption of cellular machinery ultimately results in the cessation of growth and fungal cell death.

Figure 1. Proposed reaction of this compound with a fungal enzyme's sulfhydryl group.

Quantitative Assessment of Fungicidal Activity

The potency of a fungicide is quantified using metrics such as the Effective Concentration 50% (EC50) , which is the concentration that inhibits 50% of fungal growth in vitro.[5][6] While extensive, recent EC50 data for this compound is limited due to its status as an older fungicide, historical data demonstrates its broad-spectrum activity. The table below presents illustrative EC50 values for various fungicides against common plant pathogens to provide context for the range of activities observed.

| Fungicide Class | Active Ingredient | Target Pathogen | EC50 (µg/mL) | Reference |

| Triazine | This compound | Alternaria alternata | ~10.19 | [7] |

| Triazine | This compound | Botrytis cinerea | ~3.31 | [8] |

| Strobilurin | Kresoxim-methyl | Alternaria alternata | ~0.05 - 0.15 | [7] |

| DMI | Tebuconazole | Neofusicoccum clavispora | 1.32 | [9] |

| Carboxamide | Boscalid | Alternaria spp. | >100 (Resistant) | N/A |

Note: Data is compiled from various sources for illustrative purposes. Actual EC50 values can vary based on the specific fungal isolate and experimental conditions.[7][8]

Experimental Protocols

Protocol 5.1: Determination of EC50 of this compound Against a Target Fungus

This protocol outlines the agar dilution method for determining the in vitro efficacy of this compound against a filamentous fungus like Botrytis cinerea.

1. Media and Stock Solution Preparation:

- Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.

- Prepare a 10,000 µg/mL stock solution of this compound in acetone or DMSO. 2. Serial Dilution:

- Cool the molten PDA to approximately 50-55°C.

- Create a series of this compound-amended PDA plates with final concentrations such as 0, 0.1, 1, 5, 10, 50, and 100 µg/mL. Ensure the solvent concentration is constant across all plates, including the control (0 µg/mL). 3. Inoculation:

- From the edge of an actively growing 5-7 day old culture of the target fungus, take 5 mm mycelial plugs using a sterile cork borer.[6]

- Place one plug, mycelium-side down, in the center of each PDA plate (amended and control). Use at least three replicate plates per concentration.[6] 4. Incubation:

- Incubate the plates in the dark at 22-25°C for a period sufficient for the control colony to reach approximately 70-80% of the plate diameter (e.g., 48-96 hours). 5. Data Collection and Analysis:

- Measure the colony diameter in two perpendicular directions for each plate and calculate the average.

- Calculate the percent inhibition for each concentration relative to the control growth.

- Use statistical software to perform a probit or logistic regression of percent inhibition versus the log-transformed fungicide concentration to calculate the EC50 value.[5]

node [

shape=box,

style="filled,rounded",

fontname="Arial",

fontsize=10,

penwidth=1.5,

fillcolor="#F1F3F4",

color="#5F6368",

fontcolor="#202124"

];

edge [

color="#5F6368",

arrowhead=vee,

penwidth=1.5

];

A [label="Prepare Fungal Culture\n(e.g., Botrytis cinerea on PDA)"];

B [label="Prepare this compound Stock\n& Serial Dilutions"];

C [label="Create Fungicide-Amended\nAgar Plates"];

D [label="Inoculate Plates with\nMycelial Plugs"];

E [label="Incubate at 22-25°C\n(48-96 hours)"];

F [label="Measure Colony Diameters"];

G [label="Calculate Percent Inhibition\nvs. Control"];

H [label="Perform Regression Analysis\n(Inhibition vs. log[Concentration])"];

I [label="Determine EC50 Value", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B;

B -> C;

A -> D;

C -> D;

D -> E;

E -> F;

F -> G;

G -> H;

H -> I;

}

Figure 2. Experimental workflow for determining the EC50 value of this compound.

Protocol 5.2: In Vitro Assay for Sulfhydryl Group Reactivity

This protocol uses Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to quantify the reaction between this compound and a model sulfhydryl compound, L-cysteine.

1. Reagent Preparation:

- Prepare a reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4).

- Prepare a 10 mM L-cysteine solution in the reaction buffer.

- Prepare a 10 mM this compound solution in a suitable solvent (e.g., DMSO).

- Prepare a 4 mg/mL DTNB solution in the reaction buffer.[10] 2. Reaction Setup:

- In a 96-well microplate, add L-cysteine solution and this compound solution to achieve desired final concentrations (e.g., 100 µM cysteine and 200 µM this compound) in a final volume of 100 µL with reaction buffer.

- Prepare control wells containing only L-cysteine (no this compound) and blank wells (buffer only).

- Incubate the plate at room temperature for a set time (e.g., 30 minutes). 3. Quantification:

- Add 50 µL of the DTNB solution to each well.

- Allow the color to develop for 5-10 minutes.

- Measure the absorbance at 412 nm using a microplate reader.[11] 4. Analysis:

- The absorbance is proportional to the concentration of unreacted sulfhydryl groups. A lower absorbance in the this compound-treated wells compared to the control wells indicates that this compound has reacted with and depleted the free sulfhydryl groups of L-cysteine.

Structure-Activity Relationship (SAR)

The fungicidal activity of this compound is highly dependent on its specific chemical structure. Alterations to any part of the molecule can significantly impact its efficacy.

-

Dichlorotriazine Moiety: This is the toxophore. The two chlorine atoms are essential for the covalent reaction with sulfhydryl groups. Replacing one or both chlorines with less reactive groups (e.g., methoxy, amino) would drastically reduce or eliminate fungicidal activity.

-

s-Triazine Ring: The ring itself serves as a stable scaffold and its electron-deficient nature is critical for activating the chlorine substituents.

-